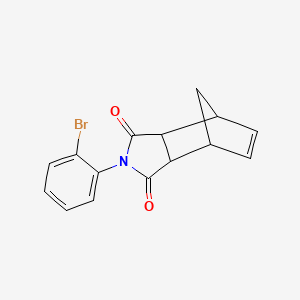![molecular formula C20H30N2O B4883811 4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenoxy group and two isopropyl groups attached to the phenyl ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 2,6-diisopropylphenol with 3-bromopropylamine to form an intermediate, which is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxy-2,6-diisopropylaniline
- 2,6-diisopropylphenol
- 3,5-dimethylpyrazole
Uniqueness
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific structural features, such as the combination of a phenoxy group and a pyrazole ring with isopropyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-13(2)17-9-7-10-18(14(3)4)20(17)23-12-8-11-19-15(5)21-22-16(19)6/h7,9-10,13-14H,8,11-12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZSHOSIXXQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC=C2C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(furan-2-yl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)
![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4883746.png)
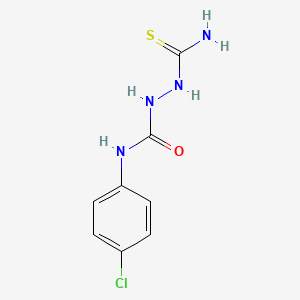
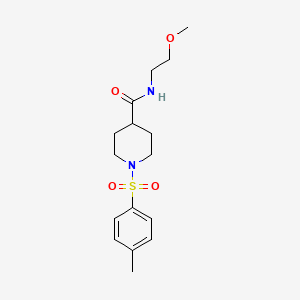
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B4883768.png)
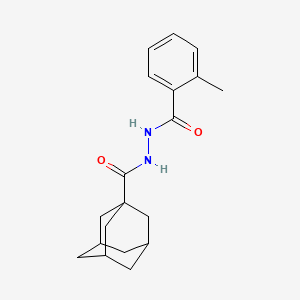
![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
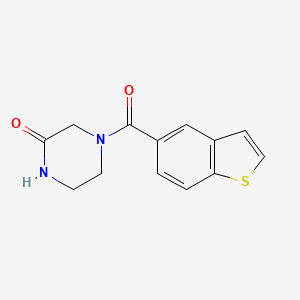

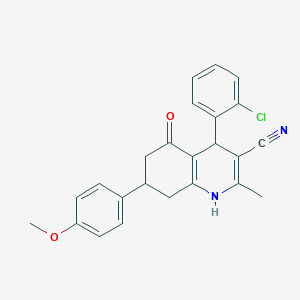
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4883826.png)
